molecular formula C23H31NO7 B128342 Levallorphan tartrate CAS No. 71-82-9

Levallorphan tartrate

Cat. No. B128342
CAS RN: 71-82-9
M. Wt: 433.5 g/mol
InChI Key: FWMLYVACGDQRFU-ZTMWJVNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levallorphan tartrate, known chemically as the levo isomer of 3-hydroxy-N-allylmorphinan tartrate, is a narcotic antagonist with various applications in medical practice. It has been used to counteract the respiratory depression caused by opiates such as morphine, levo dromoran tartrate, and demerol . Additionally, it has been combined with other narcotics like apomorphine to induce emesis in cases of acute poisoning, with the levallorphan component serving to moderate the undesirable effects of the emetic .

Synthesis Analysis

While the specific synthesis process of levallorphan tartrate is not detailed in the provided papers, its chemical relation to morphine and other narcotics suggests a complex synthesis pathway. The synthesis of related compounds typically involves multiple steps, including the creation of the morphinan backbone and subsequent functional group modifications to achieve the desired pharmacological properties.

Molecular Structure Analysis

Levallorphan tartrate's molecular structure, as an analogue of morphine, includes the morphinan skeleton with specific functional groups that confer its narcotic antagonist properties. The presence of the allyl group and the levo isomerism are crucial for its activity, as they influence the drug's interaction with opioid receptors .

Chemical Reactions Analysis

The primary chemical interaction of levallorphan tartrate is its competition with narcotics for opioid receptor sites. Its efficacy as an antagonist is attributed to its greater receptor affinity compared to other pharmacologically similar agents, despite being less potent . This competitive binding is the basis for its ability to mitigate the effects of narcotics, particularly respiratory depression.

Physical and Chemical Properties Analysis

Relevant Case Studies

Several studies have explored the use of levallorphan tartrate in clinical settings. For instance, its combination with meperidine hydrochloride has been evaluated for controlling respiratory depression in postoperative patients . Another study reported the use of levallorphan tartrate to prevent or counteract narcotic-induced respiratory depression when administered intravenously before, with, or after injections of alphaprodine hydrochloride or pethidine hydrochloride . These case studies highlight the drug's utility in managing the adverse effects of narcotic analgesics during medical procedures.

Scientific Research Applications

  • Opiate-Induced Respiratory Depression Antagonism Levallorphan tartrate has been identified as an effective antagonist to respiratory depression caused by opiates such as levo dromoran tartrate, morphine, and demerol. When administered prior to these drugs, it can protect against respiratory depression, suggesting its utility in enhancing the safety of opiate use during anesthesia (Hamilton & Cullen, 1953).

  • Chronic Pain Analgesia In a study focused on achieving satisfactory analgesia with minimal respiratory impact, levallorphan tartrate was used in combination with levorphan tartrate. The research aimed to determine the optimal dosage ratio to manage chronic pain without causing significant respiratory depression (Cullen & Santos, 1954).

  • Neurological Improvement in Acute Ischemic Stroke Levallorphan tartrate was found to temporarily improve hemiplegia or hemiparesis in patients with acute ischemic stroke, suggesting a potential role in stroke management. The study indicated that levallorphan might have a temporary improving effect on neurological deficits in such cases, without significant alterations in blood pressure or pulse rate (Handa et al., 1985).

  • Hormonal and Neurochemical Studies Levallorphan tartrate was studied for its effects on serum prolactin concentrations and growth hormone secretion. The findings suggested that levallorphan does not block dopamine receptors in the hypothalamic-pituitary axis in humans, which may have implications for understanding its antischizophrenic properties (Lal et al., 1979).

  • Cellular and Molecular Biology Levallorphan was found to inhibit RNA, DNA, and protein synthesis in Escherichia coli and HeLa cells. This inhibition was linked to a dramatic decrease in intracellular ATP, suggesting a potential application in studying cellular energy metabolism and drug interactions at the molecular level (Greene & Magasanik, 1967).

  • Toxicological Studies In toxicology, levallorphan tartrate demonstrated effectiveness in counteracting the convulsant and lethal effects of propoxyphene hydrochloride in animal models, indicating its potential use in managing certain types of drug overdose (Fiut et al., 1966).

Safety And Hazards

Levallorphan tartrate should be used cautiously as it reverses severe opioid-induced respiratory depression but may exacerbate respiratory depression induced by alcohol or other non-opioid central depressants . It is harmful if swallowed . After swallowing, it is recommended to immediately make the victim drink water and consult a physician .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h2,6-7,13,16,18,21H,1,3-5,8-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t16-,18+,19+;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMLYVACGDQRFU-ZTMWJVNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017345
Record name Levallorphan hydrogen tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levallorphan tartrate

CAS RN

71-82-9
Record name Morphinan-3-ol, 17-(2-propen-1-yl)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levallorphan tartrate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levallorphan hydrogen tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVALLORPHAN TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0VSF7HTN0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levallorphan tartrate
Reactant of Route 2
Levallorphan tartrate
Reactant of Route 3
Levallorphan tartrate
Reactant of Route 4
Reactant of Route 4
Levallorphan tartrate
Reactant of Route 5
Levallorphan tartrate
Reactant of Route 6
Levallorphan tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.